Product packaging for [(1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate(Cat. No.:CAS No. 51-34-3)

[(1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

カタログ番号: B1681570
CAS番号: 51-34-3
分子量: 303.35 g/mol
InChIキー: STECJAGHUSJQJN-YXPYLGEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Scopolamine is a tropane alkaloid isolated from members of the Solanaceae family of plants, similar to [atropine] and [hyoscyamine], all of which structurally mimic the natural neurotransmitter [acetylcholine]. Scopolamine was first synthesized in 1959, but to date, synthesis remains less efficient than extracting scopolamine from plants. As an acetylcholine analogue, scopolamine can antagonize muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body, inducing several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signalling. Due to its dose-dependent adverse effects, scopolamine was the first drug to be offered commercially as a transdermal delivery system, Scopoderm TTS®, in 1981. As a result of its anticholinergic effects, scopolamine is being investigated for diverse therapeutic applications;  currently, it is approved for the prevention of nausea and vomiting associated with motion sickness and surgical procedures. Scopolamine was first approved by the FDA on December 31, 1979, and is currently available as both oral tablets and a transdermal delivery system.
Scopolamine is an Anticholinergic. The mechanism of action of scopolamine is as a Cholinergic Antagonist.
Scopolamine is a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna, with anticholinergic, antiemetic and antivertigo properties. Structurally similar to acetylcholine, scopolamine antagonizes acetylcholine activity mediated by muscarinic receptors located on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. The agent is used to cause mydriasis, cycloplegia, to control the secretion of saliva and gastric acid, to slow gut motility, and prevent vomiting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4 B1681570 [(1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate CAS No. 51-34-3

特性

Key on ui mechanism of action

[Acetylcholine] (ACh) is a neurotransmitter that can signal through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs). ACh signalling via mAChRs located in the central nervous system (CNS) and periphery can regulate smooth muscle contraction, glandular secretions, heart rate, and various neurological phenomena such as learning and memory. mAChRs can be divided into five subtypes, M1-M5, expressed at various levels throughout the brain. Also, M2 receptors are found in the heart and M3 receptors in smooth muscles, mediating effects apart from the direct modulation of the parasympathetic nervous system. While M1, M3, and M5 mAChRs primarily couple to Gq proteins to activate phospholipase C, M2 and M4 mainly couple to Gi/o proteins to inhibit adenylyl cyclase and modulate cellular ion flow. This system, in part, helps to control physiological responses such as nausea and vomiting. Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition;  as such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects. The exact mechanism(s) of action of scopolamine remains poorly understood. Recent evidence suggests that M1 (and possibly M2) mAChR antagonism at interneurons acts through inhibition of downstream neurotransmitter release and subsequent pyramidal neuron activation to mediate neurological responses associated with stress and depression. Similar antagonism of M4 and M5 receptors is associated with potential therapeutic benefits in neurological conditions such as schizophrenia and substance abuse disorders. The significance of these observations to scopolamine's current therapeutic indications of preventing nausea and vomiting is unclear but is linked to its anticholinergic effect and ability to alter signalling through the CNS associated with vomiting.
Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center;  these effects result in prevention of motion-induced nausea and vomiting.
The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.

CAS番号

51-34-3

分子式

C17H21NO4

分子量

303.35 g/mol

IUPAC名

[(1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13+,14+,15-,16+/m1/s1

InChIキー

STECJAGHUSJQJN-YXPYLGEYSA-N

不純物

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

異性体SMILES

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

正規SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

外観

Solid powder

Color/Form

Viscous liquid

melting_point

59 °C
White powder;  mp: about 80 °C;  specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

他のCAS番号

51-34-3

物理的記述

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

溶解性

1.0X10+5 mg/L
Crystals from acetone;  very sol in water and alcohol;  pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C;  freely sol in alcohol, ether, chloroform, acetone;  sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Boro Scopol
Boro-Scopol
Hyoscine
Isopto Hyoscine
Kwells
Scoburen
Scopace
Scopoderm TTS
Scopolamine
Scopolamine Cooper
Scopolamine Hydrobromide
Transderm Scop
Transderm V
Transderm-V
Travacalm HO
Vorigeno

蒸気圧

7.18X10-9 mm Hg at 25 °C (est)

製品の起源

United States

Foundational Contexts of Scopolamine in Academic Research

Historical Trajectories of Scopolamine in Scientific Inquiry

The scientific understanding and isolation of scopolamine trace back to the late 19th century, though its botanical sources were recognized much earlier. Plants naturally containing scopolamine, such as Atropa belladonna (deadly nightshade), Datura (Jimson weed), Hyoscyamus niger, and Scopolia carniolica, have been utilized for various purposes since antiquity wikipedia.orgguidetopharmacology.org. The official isolation of scopolamine in its purified form occurred in 1880 by the German scientist Albert Ladenburg wikipedia.orgfishersci.ca. The compound was named after Giovanni Antonio Scopoli, an 18th-century Tyrolean physician and naturalist who first described Scopolia carniolica, the plant from which the alkaloid was isolated guidetopharmacology.orgfishersci.caciteab.com.

Early academic interest in scopolamine extended to its potential in medical applications. By 1899, Dr. Schneiderlin recommended its use in conjunction with morphine for surgical anesthesia, leading to sporadic early 20th-century applications wikipedia.orgciteab.com. Further, scopolamine garnered attention for its amnesic properties, leading to investigations into its use as a "truth serum" in interrogations during the 1920s and 1930s, notably by obstetrician Dr. Robert House citeab.comalfa-chemistry.commims.com. However, these investigations were eventually discontinued (B1498344) due to significant side effects wikipedia.orgciteab.comalfa-chemistry.com. While scopolamine was first synthesized in 1959, the extraction from plant sources remains a more efficient method for its production to date guidetopharmacology.orguni.lu.

Table 1: Key Historical Milestones in Scopolamine Research

YearEvent/DiscoveryKey Figure(s)
1880Official isolation of scopolamineAlbert Ladenburg wikipedia.orgfishersci.ca
1899Recommendation for surgical anesthesia with morphineDr. Schneiderlin wikipedia.orgciteab.com
Early 1900sUse in "twilight sleep" for childbirthRichard von Steinbüchel, Kronig and Gauss citeab.com
1920s-1930sInvestigation as a "truth serum"Dr. Robert House citeab.comalfa-chemistry.commims.com
1959First synthesis of scopolamineP. Dobó, G. Fodor, G. Janzsó, I. Koczor, J. Tóth and I. Vince fishersci.ca

Taxonomic and Structural Classification within Tropane (B1204802) Alkaloids

Scopolamine is a prominent member of the tropane alkaloid class, a group of bicyclic [3.2.1] alkaloids characterized by a tropane ring system in their chemical structure fishersci.co.ukmims.comnih.gov. These compounds are secondary metabolites predominantly found in various plant families, most notably the Solanaceae (nightshades) guidetopharmacology.orguni.lufishersci.co.uknih.govlatoxan.commetabolomicsworkbench.orgcdutcm.edu.cnuni-goettingen.de. Common plant sources include Hyoscyamus niger, Datura species, and Scopolia carniolica wikipedia.orguni.lufishersci.co.ukmims.commetabolomicsworkbench.orgcdutcm.edu.cnuni-goettingen.de.

Structurally, scopolamine is defined as the (S)-tropic acid ester of 6β,7β-epoxy-1αH,5αH-tropan-3α-ol uni.lumetabolomicsworkbench.orgcdutcm.edu.cn. A distinguishing feature of its structure is the epoxide bridge, which contributes to its unique pharmacological profile compared to other tropane alkaloids like atropine (B194438) uni.lumims.commetabolomicsworkbench.orgcdutcm.edu.cn. Scopolamine's molecular architecture allows it to structurally mimic the natural neurotransmitter acetylcholine (B1216132) guidetopharmacology.orguni.lulatoxan.com. This structural similarity is fundamental to its classification as an anticholinergic agent and, more specifically, a competitive muscarinic antagonist wikipedia.orgguidetopharmacology.orguni.lufishersci.co.uknih.govlatoxan.commetabolomicsworkbench.orgcdutcm.edu.cn.

Table 2: Classification and Structural Features of Scopolamine

FeatureDescription
Chemical ClassTropane Alkaloid guidetopharmacology.orguni.lufishersci.co.uknih.govlatoxan.commetabolomicsworkbench.orgcdutcm.edu.cnuni-goettingen.de
Core StructureBicyclic [3.2.1] tropane ring system fishersci.co.ukmims.comnih.gov
Key Functional Groups(S)-tropic acid ester, epoxide bridge uni.lumims.commetabolomicsworkbench.orgcdutcm.edu.cn
Natural SourcesSolanaceae family: Atropa belladonna, Datura spp., Hyoscyamus niger, Scopolia carniolica wikipedia.orgguidetopharmacology.orguni.lufishersci.co.ukmims.comlatoxan.commetabolomicsworkbench.orgcdutcm.edu.cnuni-goettingen.de
Pharmacological RoleAnticholinergic, Muscarinic Antagonist wikipedia.orgguidetopharmacology.orguni.lufishersci.co.uknih.govlatoxan.commetabolomicsworkbench.orgcdutcm.edu.cn

Scopolamine as a Fundamental Probe of Cholinergic System Function

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh) and its muscarinic (mAChRs) and nicotinic receptors, plays a vital role in various cognitive functions, including learning, memory, and attention. Scopolamine serves as a critical pharmacological probe in academic research due to its ability to competitively antagonize muscarinic acetylcholine receptors wikipedia.orgguidetopharmacology.org. It acts as a non-selective antagonist across all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), albeit with weaker inhibition at M5 receptors wikipedia.orgguidetopharmacology.org.

This antagonistic action allows researchers to induce a temporary cholinergic deficit, making scopolamine an established tool for modeling cognitive impairments in both animal and human studies wikipedia.org. This "scopolamine model of dementia" is frequently employed to investigate aspects of memory impairment observed in conditions such as normal aging and Alzheimer's Disease (AD).

Detailed research findings illustrate scopolamine's impact on the cholinergic system and cognition:

In human trials, relatively low doses of scopolamine have been shown to induce temporary cognitive deficits, particularly impairing the acquisition of new information in verbal and spatial learning tasks wikipedia.org. It also reduces stimulus sensitivity in vigilance tests and impairs selective attention.

Studies suggest that scopolamine primarily affects the central mechanisms of memory formation, specifically impacting memory acquisition and consolidation rather than recall.

At a neurochemical level, scopolamine leads to cognitive dysfunction by reducing cholinergic neurotransmission and increasing oxidative stress in the brain. It has been demonstrated to enhance acetylcholinesterase (AChE) activity, an enzyme responsible for breaking down acetylcholine, leading to a reduction in synaptic acetylcholine levels and disturbed cholinergic neurotransmission. Conversely, it can also lead to a reduction in choline (B1196258) acetyltransferase (ChAT) activity, an enzyme crucial for acetylcholine synthesis.

Research on hippocampal place cells indicates that scopolamine can decrease their in-field firing rate and reduce the smoothness of rate maps, affecting spatial memory.

While its primary action is on muscarinic receptors, higher concentrations of scopolamine have been reported to also block nicotinic acetylcholine receptors. Interestingly, the memory impairment induced by scopolamine can be partially mitigated by the co-administration of nicotinic receptor antagonists, suggesting that excessive acetylcholine levels, potentially resulting from presynaptic muscarinic autoreceptor blockade, may contribute to the amnestic effects by acting on nicotinic receptors.

Recent research has begun to integrate traditional cholinergic hypotheses with amyloid-centric models of AD. Studies have shown that even low doses of scopolamine can induce a significant deterioration in memory and executive function in healthy older adults with abnormally high amyloid levels, suggesting that disruption to acetylcholine neurotransmission occurs very early in the preclinical stages of AD.

Table 3: Key Research Findings on Scopolamine's Effects on Cholinergic System and Cognition

Effect on CognitionUnderlying Cholinergic MechanismResearch Context/Finding
Impaired acquisition of new information wikipedia.orgNon-selective muscarinic receptor antagonism wikipedia.orgguidetopharmacology.orgUsed in human and animal models to induce cognitive deficits resembling aging/AD wikipedia.org
Disrupted memory consolidationReduction in cholinergic neurotransmissionAffects central mechanisms of memory formation
Increased AChE activity, decreased ChAT activityDisturbed acetylcholine metabolism and synthesisContributes to cholinergic deficit and oxidative stress in the brain
Altered hippocampal place cell functionBlockade of muscarinic receptors (M1, M2, M4)Affects spatial firing patterns and spatial memory
Potential nicotinic receptor involvementHigh doses can block nicotinic receptors; nicotinic antagonists can attenuate scopolamine-induced memory impairmentSuggests complex interplay beyond muscarinic antagonism, possibly involving supraphysiological ACh levels
Early indicator of AD-related cognitive declineDisruption to acetylcholine neurotransmissionLow-dose scopolamine challenge reveals memory deterioration in individuals with high amyloid levels

Elucidation of Scopolamine Biosynthesis and Advanced Production Methodologies

Biosynthetic Pathway Interrogation

The metabolic pathway leading to scopolamine is a complex process that begins with simple amino acids and involves numerous enzymatic transformations. The primary site of synthesis for tropane (B1204802) alkaloids is the plant's roots, from where they are translocated to aerial parts for storage. nih.govnih.gov

The biosynthesis of the characteristic tropane ring of scopolamine originates from the amino acids L-ornithine and L-arginine. nih.govnih.gov These precursors are converted to putrescine, which is then methylated to form N-methylputrescine. nih.govpnas.org This N-methylputrescine is a crucial intermediate that, after oxidation, forms the N-methyl-Δ¹-pyrrolinium cation. nih.govresearchgate.net

This cation serves as a key branch point in the pathway. nih.gov It condenses with an acetate-derived intermediate to eventually form tropinone. nih.gov Tropinone is then stereospecifically reduced to tropine by the enzyme tropinone reductase I. nih.gov The pathway continues with the esterification of tropine. Isotopic labeling studies have shown that littorine is the direct biosynthetic precursor of hyoscyamine (B1674123), which is formed through an intramolecular rearrangement. nih.gov Hyoscyamine is the immediate precursor to scopolamine. pnas.org

Table 1: Key Metabolites in the Scopolamine Biosynthetic Pathway

Precursor/Intermediate Role in Pathway
L-Ornithine / L-Arginine Initial amino acid precursors nih.gov
Putrescine Formed from ornithine or arginine nih.gov
N-methylputrescine First committed precursor for tropane alkaloids pnas.org
Tropinone Key intermediate forming the tropane ring structure nih.gov
Tropine Product of tropinone reduction; undergoes esterification nih.gov
Littorine Precursor to hyoscyamine via intramolecular rearrangement nih.gov
Hyoscyamine Immediate precursor to scopolamine pnas.org

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine to form N-methylputrescine. This is considered the first committed step in tropane alkaloid biosynthesis and is often a flux-limiting point in the pathway. pnas.orgplos.org

Tropinone Reductase I (TR-I): This enzyme is responsible for the reduction of tropinone to tropine, directing the pathway towards hyoscyamine and scopolamine. nih.gov

Littorine Mutase (CYP80F1): A multifunctional cytochrome P450 enzyme has been identified that catalyzes the rearrangement of littorine to form hyoscyamine aldehyde, a precursor to hyoscyamine. nih.govnih.gov

Hyoscyamine 6β-hydroxylase (H6H): This is a crucial bifunctional enzyme that mediates the final two steps in the pathway. pnas.org It first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine. nih.govacademicjournals.org The activity of H6H is a significant rate-limiting step, and the ratio of scopolamine to hyoscyamine in a plant is often correlated with H6H activity. pnas.orgnih.gov

While the complete regulatory network of scopolamine biosynthesis is not fully elucidated, it is known that the genes encoding the key enzymes are subject to strict transcriptional control. nih.gov The expression of these genes is often tissue-specific. For instance, transcripts for genes involved in the early stages of the pathway, such as pmt and tr-I, are most abundant in the roots. nih.gov In contrast, the transcript for h6h, which catalyzes the final step, can be found in high levels in the leaves of some species, indicating translocation of the intermediate hyoscyamine from the roots to the aerial parts for final conversion. nih.gov

The expression of biosynthetic genes can also be influenced by external stimuli. For example, the application of methyl jasmonate, a plant signaling molecule, has been shown to enhance the expression of PMT, TR1, and h6h genes in the roots of Datura stramonium, leading to increased alkaloid accumulation. nih.govresearchgate.net Promoter analysis of these genes has revealed cis-regulatory elements associated with defense and stress responses, suggesting a coordinated regulation of the pathway in response to environmental cues. researchgate.net

Biotechnological Engineering for Enhanced Scopolamine Yield

The low yield of scopolamine from natural plant sources has spurred the development of biotechnological strategies to increase its production. Metabolic engineering, particularly in easily manageable culture systems, has emerged as a promising approach. nih.gov

Plant cell and organ cultures offer a controlled environment for the production of secondary metabolites. pnas.org For scopolamine, hairy root cultures have proven to be particularly effective. researchgate.net These cultures are established by infecting plant tissues with Agrobacterium rhizogenes and are advantageous due to their genetic stability, rapid growth rate in hormone-free media, and their inherent capacity for secondary metabolite synthesis that naturally occurs in roots. nih.govresearchgate.net Bioreactors have been successfully used to scale up hairy root cultures for increased biomass and scopolamine production. frontiersin.orgresearchgate.net

Metabolic engineering of these systems involves the targeted modification of the biosynthetic pathway to increase the flow of metabolites towards the desired product. This can be achieved by increasing the carbon flux through the pathway, often by overexpressing genes that code for rate-limiting enzymes. nih.gov

A primary strategy in metabolic engineering for scopolamine production is the targeted overexpression of genes encoding rate-limiting enzymes. The two most targeted genes have been putrescine N-methyltransferase (pmt) and hyoscyamine 6β-hydroxylase (h6h).

Overexpression of h6h is a logical approach to convert hyoscyamine-rich plant species into efficient scopolamine producers. pnas.org For example, introducing the h6h gene from Hyoscyamus niger into Atropa belladonna, a plant that typically accumulates high levels of hyoscyamine, resulted in transgenic lines with significantly higher scopolamine content. academicjournals.org In hairy root cultures of Hyoscyamus muticus, overexpressing h6h led to a 100-fold increase in scopolamine. pnas.org

Table 2: Research Findings on Enhanced Scopolamine Production via Gene Overexpression

Plant System Gene(s) Overexpressed Result Reference
Atropa belladonna (hairy roots) h6h 5-fold increase in scopolamine concentration. pnas.org
Hyoscyamus muticus (hairy roots) h6h 100-fold increase in scopolamine. pnas.org
Datura metel (hairy roots) pmt Improved production of both hyoscyamine and scopolamine. oup.com
Hyoscyamus niger (hairy roots) pmt and h6h Scopolamine production reached 411 mg/L, over 9 times higher than wild-type. pnas.orgnih.gov
Atropa belladonna (transgenic plants) pmt and h6h Scopolamine content increased up to 7.3-fold compared to control lines. nih.gov

This dual-gene engineering approach has been shown to be more effective than overexpressing either gene alone, providing a robust method for the large-scale commercial production of scopolamine using hairy root bioreactors or cultivated transgenic plants. pnas.orgnih.gov

Metabolic Pathway Engineering in Plant and Hairy Root Culture Systems

Synergistic Multi-Gene Overexpression Strategies

A primary focus of this multi-gene strategy has been the co-overexpression of the genes encoding putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). PMT catalyzes the first committed step in the biosynthesis of the tropane ring, while H6H controls the final conversion of hyoscyamine to scopolamine. nih.govnih.gov By simultaneously enhancing the entry point and the final conversion step of the pathway, researchers have achieved significant increases in scopolamine accumulation.

In hairy root cultures of Hyoscyamus niger, the simultaneous introduction and overexpression of pmt and h6h genes resulted in transgenic lines that produced substantially higher levels of scopolamine compared to both wild-type roots and transgenic lines that harbored only a single overexpressed gene (pmt or h6h). pnas.org One study reported that the best-performing line produced 411 mg/L of scopolamine, the highest content achieved in a genetically engineered plant system at the time. nih.gov This approach not only increased the conversion of hyoscyamine to scopolamine but also appeared to boost the total alkaloid production. pnas.org

Similar success has been demonstrated in whole transgenic plants. In Atropa belladonna, a commercial source of scopolamine, co-overexpression of pmt and h6h led to transgenic lines with significantly elevated scopolamine content. nih.govacademicjournals.org High-performance liquid chromatography analysis confirmed that these transgenic plants accumulated higher levels of scopolamine, with one line showing a 7.3-fold increase compared to control plants. nih.gov These studies confirm that a synergistic, multi-gene approach is a powerful strategy to overcome rate-limiting steps and significantly enhance the biosynthetic capacity for scopolamine in producer plants. pnas.orgacademicjournals.org

Research Findings on Synergistic Gene Overexpression for Scopolamine Production
Plant SpeciesCulture TypeGenes OverexpressedKey FindingReference
Hyoscyamus niger (Henbane)Hairy Root Culturespmt and h6hSignificantly higher scopolamine levels compared to wild-type or single-gene transgenic lines. The best line produced 411 mg/L. nih.govpnas.org
Atropa belladonnaTransgenic Plantpmt and h6hScopolamine content increased up to 7.3-fold in transgenic lines compared to wild-type controls. nih.gov
Hyoscyamus muticusHairy Root Culturesh6hA 100-fold increase in scopolamine was achieved, converting it from a minor to a major alkaloid. nih.gov
Atropa belladonnaHairy Root Culturesh6hTransgenic root clones showed a 5-fold higher concentration of scopolamine than wild-type hairy roots. pnas.org

Reconstituting Biosynthesis in Heterologous Systems via Synthetic Biology (e.g., Yeast)

Synthetic biology offers a transformative approach to scopolamine production by transferring the entire biosynthetic pathway into microbial hosts, such as baker's yeast (Saccharomyces cerevisiae). stanford.edunih.gov This strategy decouples production from agricultural constraints and allows for contained, controlled, and potentially more efficient manufacturing through fermentation. semanticscholar.org

Reconstituting the complex, multi-step scopolamine pathway in yeast is a significant feat of metabolic engineering. Researchers have successfully engineered yeast strains to produce scopolamine de novo from simple sugars and amino acids. nih.govsemanticscholar.org This involved the integration of over 20 different proteins derived from yeast, bacteria, plants, and even animals, positioned across six different subcellular locations to mimic the spatial organization of the pathway in its native plant hosts. nih.gov In one landmark study, a total of 34 genetic modifications were made to the yeast's DNA to control the entire chemical assembly process. stanford.edu

By combining functional genomics to identify missing enzymes, protein engineering to ensure enzyme functionality, and optimization of transporter expression and growth conditions, researchers have dramatically improved production titers. nih.govnih.gov These efforts have led to strains capable of producing hyoscyamine and scopolamine at levels over 100-fold and 7-fold greater, respectively, than initially reported strains. pnas.orgnih.gov This work demonstrates that yeast can be effectively transformed into a microscopic factory for the production of complex medicinal tropane alkaloids. stanford.edu

Key Achievements in Reconstituting Scopolamine Biosynthesis in Yeast
AchievementDetailsSignificanceReference
De Novo ProductionEngineered yeast to produce hyoscyamine and scopolamine from simple sugars and amino acids.Demonstrates the feasibility of microbial fermentation as a complete alternative to plant extraction. nih.govsemanticscholar.org
Pathway ComplexityIntegrated over 20 heterologous proteins and made 34 genetic modifications to the yeast genome.Highlights the power of synthetic biology to reconstruct highly complex plant metabolic pathways. stanford.edunih.gov
Overcoming CompartmentalizationIncorporated plant transporters (e.g., AbPUP1, AbLP1) to facilitate intracellular transport of intermediates between organelles.Addresses a critical bottleneck by mimicking the subcellular organization of the native plant pathway. pnas.orgnih.gov
Titer ImprovementAchieved over a 100-fold increase in hyoscyamine (to 480 μg/L) and a 7-fold increase in scopolamine (to 172 μg/L) through systematic optimization.Shows the potential for making microbial production economically viable through continued engineering efforts. pnas.orgnih.gov

Comparative Analysis of Scopolamine Production Methodologies

The production of scopolamine relies on several distinct methodologies, each with its own advantages and limitations. These can be broadly categorized as conventional plant extraction, engineered plant systems (transgenic plants and hairy root cultures), and microbial biosynthesis via synthetic biology.

Conventional Plant Extraction: This is the traditional and current commercial method, relying on the cultivation of scopolamine-rich plants, primarily from the Solanaceae family like Duboisia species. nih.gov Its main advantage is the established infrastructure and agricultural practices. However, it is susceptible to environmental factors such as climate change, pests, and geopolitical instability, which can lead to supply chain vulnerabilities and fluctuating yields. semanticscholar.orgnih.gov The concentration of scopolamine in plant tissues is often low, requiring the processing of large amounts of biomass. nih.gov

Engineered Plant Systems: This approach uses metabolic engineering to enhance scopolamine production within the native plant or its tissues.

Transgenic Plants: Overexpressing key biosynthetic genes (e.g., pmt, h6h) directly in plants like Atropa belladonna has been shown to increase scopolamine yields significantly. nih.gov This method leverages the plant's natural production machinery but still requires agricultural cultivation, retaining some of the same vulnerabilities as conventional methods.

Hairy Root Cultures: Induced by Agrobacterium rhizogenes, hairy root cultures offer a contained, controllable production system independent of climatic conditions. nih.govresearchgate.net They are genetically stable and can be scaled up in bioreactors. pnas.orgfrontiersin.org Overexpression of biosynthetic genes in hairy roots has led to high scopolamine yields. nih.gov However, scaling up bioreactor operations to an industrial level can present technical challenges and high costs. nih.gov

Microbial Biosynthesis: This cutting-edge method involves reconstituting the entire scopolamine pathway in a microbial host like yeast. stanford.edu Its primary advantage is the potential for a highly controlled, scalable, and sustainable production process using standard industrial fermentation technology. semanticscholar.org This method is independent of agriculture and geography, ensuring a stable supply chain. nih.gov While initial titers are often lower than those in engineered plant systems, microbial platforms are amenable to rapid optimization cycles using advanced synthetic biology tools. The complexity of reconstructing the pathway is a significant initial hurdle, but once established, it offers a robust platform for producing not only scopolamine but also novel derivatives. pnas.orgnih.gov

Comparative Analysis of Scopolamine Production Methods
MethodologyPrimary AdvantagesPrimary LimitationsScalabilityControl & Consistency
Conventional Plant Extraction - Established technology
  • Leverages natural plant productivity
  • - Vulnerable to climate, pests, geography
  • Fluctuating yields
  • Large land/biomass requirement
  • Moderate to HighLow
    Engineered Transgenic Plants - Increased yield per plant
  • Utilizes existing agricultural systems
  • - Retains agricultural vulnerabilities
  • Public/regulatory acceptance of GMO crops
  • Moderate to HighLow to Moderate
    Engineered Hairy Root Cultures - Contained system, independent of climate
  • High genetic and metabolic stability
  • High product yields
  • - Bioreactor scale-up can be complex/costly
  • Slower growth than microbes
  • ModerateHigh
    Microbial Biosynthesis (Yeast) - Highly controlled and consistent
  • Independent of agriculture/climate
  • Rapid scalability with fermentation
  • Platform for novel compound discovery
  • - High initial R&D complexity
  • Initial titers may be low
  • Pathway optimization required
  • HighVery High

    Molecular and Cellular Basis of Scopolamine Pharmacodynamics

    Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors

    Scopolamine is classified as an antimuscarinic agent, specifically targeting muscarinic acetylcholine receptors. wikipedia.org Its primary mode of action involves competitively blocking the binding of acetylcholine (ACh) to these receptors. nih.gov

    Pan-Subtype Muscarinic Receptor Antagonism and Subtype Selectivity Profiles

    Scopolamine acts as a non-specific muscarinic antagonist, demonstrating affinity for all five identified muscarinic receptor subtypes: M1, M2, M3, M4, and M5. wikipedia.orgpsu.edu While broadly considered non-selective, some research indicates a comparatively lower affinity for M2 receptors than for other subtypes. dergipark.org.tr In vitro radioligand binding assays have shown that scopolamine can exhibit a higher affinity for M1 receptors (approximately 6-fold) compared to M2 receptors. dergipark.org.tr Furthermore, it has been observed to possess a 10-fold greater affinity for presynaptic muscarinic receptors than for postsynaptic ones. dergipark.org.tr

    The muscarinic receptor subtypes are differentiated by their G-protein coupling mechanisms. M1, M3, and M5 receptors preferentially couple to Gαq proteins, while M2 and M4 receptors are primarily coupled with Gαi/o proteins. dergipark.org.trwikipedia.org This differential coupling leads to distinct intracellular signaling cascades upon activation.

    Modulation of G-Protein Coupled Receptor Signaling Pathways

    Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. wikipedia.orgmdpi.comnih.gov The M1, M3, and M5 subtypes, upon activation, typically engage Gαq proteins. This engagement leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). dergipark.org.trwikipedia.org

    In contrast, the M2 and M4 receptor subtypes primarily couple to Gαi/o proteins. Activation of these pathways generally results in the inhibition of adenylate cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

    Scopolamine, by competitively antagonizing these receptors, effectively blocks these downstream signaling pathways. For instance, the antagonism of M1 muscarinic receptors, particularly those located on GABAergic interneurons, can lead to their disinhibition. This disinhibition results in an increase in glutamate (B1630785) release from pyramidal neurons, which in turn can activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and promote synaptogenesis. frontiersin.orgjci.orgnih.govnih.gov This mechanism is implicated in the rapid antidepressant-like effects observed with scopolamine. frontiersin.orgnih.gov

    Receptor Binding Kinetics and Affinity Characterization

    Scopolamine is recognized as a high-affinity muscarinic antagonist, with reported affinities typically at or below 1 nanomolar (nM). nih.govresearchgate.net Radioligand binding studies, often utilizing [3H]-N-methylscopolamine ([3H]NMS), are employed to characterize its binding to muscarinic receptors. dergipark.org.trnih.govroyalsocietypublishing.org

    Equilibrium binding studies in rat central nervous system regions (cortex, hippocampus, striatum, and cerebellum) and heart have suggested the existence of three classes of muscarinic receptors (A, B, and C) based on their differential affinities for [3H]NMS and pirenzepine, as well as distinct dissociation kinetics (koff values). nih.gov

    Specific binding parameters have been determined for scopolamine's interaction with the M3 muscarinic receptor (M3R). For (-)-scopolamine (B92485) hydrochloride, the association constant (Ka) to M3R has been determined to be (2.39 ± 0.03) × 10^4 M^-1, with a dissociation rate constant (kd) of 27.47 ± 0.65 min^-1. mdpi.com

    The following table summarizes the binding parameters of (-)-scopolamine hydrochloride to M3R:

    CompoundReceptor SubtypeAssociation Constant (Ka) (M-1)Dissociation Rate Constant (kd) (min-1)
    (-)-Scopolamine hydrochlorideM3R(2.39 ± 0.03) × 10427.47 ± 0.65

    mdpi.com

    Beyond muscarinic receptors, scopolamine has also been shown to exhibit competitive antagonism at 5-HT3 receptors, although at micromolar concentrations. The IC50 for scopolamine at 5-HT3 receptors is 2.09 μM, and its inhibition constant (Ki) for competition with [3H]granisetron is 6.76 μM. nih.govcam.ac.ukxenbase.org

    Allosteric and Indirect Modulation of Non-Cholinergic Neurotransmitter Systems

    While scopolamine is primarily known for its direct antagonism of muscarinic receptors, its effects can extend to indirectly modulate other neurotransmitter systems, particularly nicotinic and glutamatergic pathways.

    Interactions with Nicotinic Acetylcholine Receptors

    At typical medicinal concentrations, scopolamine is not generally recognized to block nicotinic acetylcholine receptors (nAChRs). wikipedia.org However, at higher concentrations, scopolamine has been observed to block nAChRs with an IC50 of 928 μM and can increase the expression of α7 nACh receptors. nih.gov

    Research indicates that scopolamine can modulate nAChR function indirectly through its action on muscarinic receptors. For example, scopolamine (at 1 μM) has been shown to decrease the desensitization of nAChRs caused by acetylcholine, but not by nicotine (B1678760), which does not activate muscarinic receptors. physiology.org This suggests that simultaneous activation of muscarinic and nicotinic receptors leads to increased nAChR desensitization, a process that scopolamine can mitigate, possibly involving a protein kinase C (PKC)-dependent pathway. physiology.org

    Furthermore, binding experiments have demonstrated that scopolamine can act as a competitive ligand at human α4β2 nicotinic acetylcholine receptors. In this context, it can potentiate ion currents induced by low concentrations of acetylcholine while inhibiting currents evoked by high concentrations. uu.nl In vivo studies in rats have also shown that scopolamine can dose-dependently decrease schedule-controlled responding and that acute administration of scopolamine can shift the nicotine dose-response curve, indicating functional interactions between these cholinergic systems. nih.gov

    Influence on Glutamatergic Neurotransmission and Receptor Subtypes

    Scopolamine significantly influences glutamatergic neurotransmission, particularly in the hippocampus. It has been shown to inhibit cholinergic-mediated glutamate release in hippocampal neurons. wikipedia.org

    A key mechanism underlying some of scopolamine's effects, such as its rapid antidepressant-like actions, involves its indirect modulation of glutamatergic activity. By antagonizing muscarinic receptors, especially M1 receptors located on GABAergic interneurons, scopolamine can lead to the disinhibition of glutamatergic pyramidal neurons. frontiersin.orgjci.orgnih.gov This disinhibition results in an increase, or "burst," of glutamate release. nih.govnih.gov

    This surge in glutamate transmission is critical, as it activates downstream signaling pathways, including the mammalian target of rapamycin complex 1 (mTORC1) and promotes the expression of brain-derived neurotrophic factor (BDNF). These molecular events collectively contribute to enhanced synaptogenesis, which is thought to underlie the rapid therapeutic effects. frontiersin.orgnih.govnih.gov The requirement for glutamatergic activity in these effects is underscored by findings that the antidepressant actions of scopolamine are blocked by pretreatment with AMPA receptor antagonists. nih.gov

    Moreover, there is evidence of direct and indirect interactions between muscarinic and glutamatergic receptor systems. M1 muscarinic receptors and NR1 receptor subunits, which are components of NMDA receptors, have been found to be colocalized at glutamatergic synapses, suggesting a potential direct interaction or close functional relationship. plos.org M1 receptors are also known to stimulate other receptor systems, including NMDA receptors. plos.org

    Synaptic Neurochemical Modulations

    Presynaptic Neurotransmitter Release Dynamics

    Scopolamine exerts significant influence on presynaptic neurotransmitter release dynamics, particularly concerning acetylcholine. Its primary action in this context involves blocking presynaptic muscarinic autoreceptors mdpi.comnih.gov. These autoreceptors typically function as a negative feedback mechanism, limiting the release of acetylcholine from cholinergic nerve terminals nih.gov. By antagonizing these receptors, scopolamine leads to an increase in acetylcholine output in the brain, a phenomenon observed in regions such as the hippocampus mdpi.comnih.gov.

    Research findings indicate that this scopolamine-induced increase in acetylcholine release can be substantial. For instance, studies have shown a large increase in acetylcholine output in the hippocampus following scopolamine injections nih.gov. This elevated acetylcholine level, resulting from the blockade of presynaptic muscarinic autoreceptors, may paradoxically interfere with memory processing, suggesting that an optimal level of cholinergic tone is necessary for proper neuronal function nih.gov.

    The extent of scopolamine's effect on acetylcholine release can also be influenced by physiological conditions, such as calcium concentration and stimulation frequency. A reduction in calcium concentration has been shown to significantly enhance the effect of scopolamine on stimulated acetylcholine release, particularly when evoked at low stimulation rates (e.g., 0.1 Hz) nih.gov. Conversely, at higher calcium concentrations (e.g., above 1.8 mmol/L), scopolamine's ability to enhance transmitter release may be less pronounced nih.gov. Furthermore, studies in M2/M4 receptor knockout mice demonstrated an abolition of the acetylcholine-releasing properties of scopolamine, underscoring the predominant autoreceptor role of these inhibitory Gi/Go-coupled receptors in regulating presynaptic acetylcholine release researchgate.net.

    Table 1: Influence of Scopolamine on Acetylcholine Release Dynamics

    ParameterConditionObserved Effect on ACh ReleaseReference
    Presynaptic Autoreceptor BlockGeneralIncreased ACh output mdpi.comnih.gov
    Brain RegionHippocampusLarge increase in ACh output nih.gov
    Calcium ConcentrationReduced (<1.8 mmol/L), Low Stimulation (0.1 Hz)Significantly enhanced effect nih.gov
    Calcium ConcentrationHigher (>1.8 mmol/L)Less marked enhancement nih.gov
    Receptor SubtypeM2/M4 Receptor KnockoutAbolished ACh-releasing properties researchgate.net

    Mechanisms of Synaptic Plasticity Modulation (e.g., Long-Term Potentiation)

    Scopolamine is widely utilized as a pharmacological tool to induce temporary cognitive deficits in experimental models, thereby facilitating the study of learning and memory processes wikipedia.org. Its impact on cognitive function is closely linked to its modulation of synaptic plasticity, particularly long-term potentiation (LTP).

    LTP, a persistent strengthening of synapses based on recent activity patterns, is considered a crucial cellular mechanism underlying learning and memory cdnsciencepub.com. Scopolamine has been consistently shown to impair LTP in various hippocampal pathways. For instance, in guinea pig hippocampal slices, scopolamine at a concentration of 10 µM significantly suppressed LTP in the CA3 region, while showing no significant effect on LTP in the CA1 region nih.gov. Similarly, in rat hippocampal slices, scopolamine at 10^-5 M markedly suppressed LTP, accompanied by a decrease in the population spike itself cdnsciencepub.comcapes.gov.br. These findings suggest that the cholinergic system plays a role in the generation of LTP in specific hippocampal subregions cdnsciencepub.comnih.govcapes.gov.br.

    Beyond its direct effects on LTP, scopolamine's amnesic potential is also manifested through alterations in synaptic plasticity gene expression researchgate.netnih.gov. Research indicates that scopolamine administration can drastically up-regulate the expression of chromatin-modifying enzymes, specifically DNA methyltransferases (DNMT1) and histone deacetylase 2 (HDAC2) nih.gov. This up-regulation leads to changes in gene expression, ultimately contributing to a decline in memory consolidation nih.gov. This suggests that scopolamine acts as an epigenetic modulator, influencing the expression of genes critical for synaptic plasticity, such as Brain-derived neurotrophic factor (BDNF) and Activity-regulated cytoskeleton-associated protein (Arc) nih.gov.

    Furthermore, scopolamine has been observed to block experience-dependent plasticity in the human auditory cortex, highlighting its broader impact on cortical plasticity ucl.ac.uk. While scopolamine primarily targets muscarinic receptors, it is important to note that acetylcholine-induced spine formation, a form of synaptic plasticity, has been shown to require nicotinic acetylcholine receptors (nAChRs), with muscarinic receptor blockade showing no effect on spine formation rates in the absence of optogenetic stimulation biorxiv.org. This suggests a complex interplay between muscarinic and nicotinic cholinergic systems in regulating different aspects of synaptic plasticity.

    Table 2: Scopolamine's Effects on Long-Term Potentiation (LTP)

    Study ModelScopolamine Concentration/DoseHippocampal RegionEffect on LTPReference
    Guinea Pig Hippocampal Slices10 µMCA3Significantly suppressed nih.gov
    Guinea Pig Hippocampal Slices10 µMCA1No effect nih.gov
    Rat Hippocampal Slices10^-5 MCA1Markedly suppressed cdnsciencepub.comcapes.gov.br
    Anesthetized Rats1.0 mg/kg (i.v.)Dentate Granule Cell LayerSuppressed at early phase cdnsciencepub.comcapes.gov.br

    Enzyme Activity Modulation (Acetylcholinesterase, Butyrylcholinesterase)

    While scopolamine is primarily recognized as a muscarinic acetylcholine receptor antagonist, its direct modulation of cholinesterase enzyme activity, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a subject of research with some nuanced findings. Generally, scopolamine's effects are attributed to its receptor antagonism rather than direct enzyme inhibition nih.govdrugbank.compatsnap.comhhs.govwikipedia.org. However, certain studies have reported observations of scopolamine exhibiting direct cholinesterase inhibitory activity under specific experimental conditions.

    For instance, research in zebrafish larvae surprisingly indicated that scopolamine could show AChE inhibition, potentially mediated through choline-binding sites kib.ac.cnnih.gov. In guinea pigs, scopolamine administration (1.94 µg/h for 6 days) was found to inhibit red blood cell AChE by 18.7% ± 3.7 and plasma cholinesterase by 44.1% ± 3.1 nih.gov. Furthermore, in synaptosomal fractions isolated from rat brain, scopolamine demonstrated competitive AChE inhibition at a concentration of 0.25 × 10^-2 M and mixed-type AChE inhibition at 0.5 × 10^-2 M nih.gov. These findings suggest that while not its primary mechanism, scopolamine may possess some direct cholinesterase inhibitory properties, particularly at higher concentrations.

    It is important to differentiate this direct modulation from the indirect effects observed when cholinesterase inhibitors are used to counteract scopolamine-induced cognitive deficits. In such scenarios, drugs like physostigmine (B191203) or donepezil, which inhibit AChE, are administered to increase acetylcholine levels and thereby alleviate the cognitive impairments caused by scopolamine's muscarinic receptor blockade medchemexpress.commdpi.comnih.govmdpi.comfrontiersin.orgacs.orgmdpi.comnih.gov. This counteraction highlights the functional relationship between muscarinic receptor activity and acetylcholine availability, which is regulated by cholinesterases.

    Table 3: Reported Direct Cholinesterase Modulation by Scopolamine

    Enzyme TargetedStudy ModelScopolamine Concentration/DoseObserved EffectReference
    AChEZebrafish larvaeNot specifiedInhibition (possible via choline-binding sites) kib.ac.cnnih.gov
    AChEGuinea pigs (red blood cells)1.94 µg/h for 6 days18.7% ± 3.7 inhibition nih.gov
    CholinesteraseGuinea pigs (plasma)1.94 µg/h for 6 days44.1% ± 3.1 inhibition nih.gov
    AChERat brain synaptosomal fractions0.25 × 10^-2 MCompetitive inhibition nih.gov
    AChERat brain synaptosomal fractions0.5 × 10^-2 MMixed-type inhibition nih.gov

    Neuropharmacological Impact of Scopolamine Administration

    Region-Specific Neural Activity and Functional Connectivity Alterations

    Prefrontal Cortical Engagements

    Specifically, scopolamine, as a muscarinic antagonist, can decrease cholinergic tone in the medial prefrontal cortex (mPFC), which impairs performance in tasks involving consummatory behavior by decreasing the duration of licking bouts frontiersin.org. Research indicates that scopolamine increases the activity marker Fos in the mPFC, particularly in the infralimbic (IL) and prelimbic (PrL) subregions nih.gov. Microinfusions of scopolamine into these subregions have been shown to influence neuronal activity nih.gov. The effects of scopolamine on PFC activity are believed to be mediated, in part, by its antagonism of M1 muscarinic acetylcholine (B1216132) receptors nih.govresearchgate.net.

    Table 2: Scopolamine's Effects on Prefrontal Cortex Activity

    PFC Region/MarkerObserved Effect of ScopolamineReference
    PFC Neuronal ActivityReduced overall activity frontiersin.org
    mPFC Cholinergic ToneDecreased frontiersin.org
    Fos expression in mPFC (IL/PrL)Increased nih.gov
    M1-AChR antagonismMediates effects on PFC activity nih.govresearchgate.net

    Sensory Processing Modulation (Auditory Cortex, Inferior Colliculus)

    Scopolamine modulates sensory processing, particularly within the auditory system. Studies have shown that acute administration of scopolamine leads to a significant reduction in the local field potentials (LFP) of the auditory cortex (AC) evoked by tone and gap-offsets nih.gov. This suggests that scopolamine may reduce AC neural synchrony nih.gov.

    In contrast, the inferior colliculus (IC), a key subcortical auditory processing station, does not show a significant reduction in response to gap-offsets following scopolamine administration nih.gov. However, acetylcholine (ACh) itself, the neurotransmitter whose receptors scopolamine antagonizes, is known to modulate stimulus-specific adaptation (SSA) in IC neurons, primarily via muscarinic receptors nih.gov. ACh can decrease SSA in IC neurons by increasing the response to repetitive tones nih.gov. While scopolamine directly antagonizes these muscarinic receptors, its specific impact on SSA in the IC compared to the auditory cortex highlights differential cholinergic modulation across auditory pathways nih.govnih.gov.

    Table 3: Scopolamine's Modulation of Auditory Processing

    Brain RegionAuditory StimulusObserved Effect of ScopolamineReference
    Auditory Cortex (AC)Tone and gap-offsetsSignificant reduction in local field potentials (LFP) nih.gov
    Inferior Colliculus (IC)Gap-offsetsNo significant reduction in response nih.gov

    Amygdala Involvement in Affective Memory

    The amygdala plays a crucial role in emotional learning and memory consolidation utdallas.edunih.gov. Scopolamine's influence on the amygdala is linked to its effects on affective memory. Intra-amygdala infusions of scopolamine have been shown to impair performance on conditioned place preference tasks, which are associated with the affective or emotional nature of rewards utdallas.edu. This suggests that muscarinic receptors within the amygdala are involved in learning and memory for conditioned, stimulus-reward type tasks utdallas.edu.

    Furthermore, systemic administration of scopolamine before training can impair contextual fear conditioning, a form of emotional memory, but may not affect conditioning to discrete stimuli like a tone nih.gov. This indicates a specific influence of the cholinergic system, targeted by scopolamine, on certain types of emotional memory formation nih.gov. Scopolamine treatment has also been observed to increase caspase-1 activation in the amygdala, suggesting its involvement in neuroinflammatory processes within this region researchgate.net.

    Table 4: Scopolamine's Impact on Amygdala and Affective Memory

    Memory Type/ProcessBrain RegionObserved Effect of ScopolamineReference
    Conditioned Place PreferenceAmygdalaImpaired performance utdallas.edu
    Contextual Fear ConditioningAmygdalaImpaired acquisition (pre-training administration) nih.gov
    Caspase-1 ActivationAmygdalaIncreased activation researchgate.net

    Systemic Neurobiological Responses to Scopolamine

    Beyond its direct neuropharmacological actions on cholinergic receptors, scopolamine administration elicits broader systemic neurobiological responses, including the induction of oxidative stress and the activation of neuroinflammatory pathways.

    Oxidative Stress Induction and Antioxidant System Perturbation

    Scopolamine administration is widely recognized to induce oxidative stress in the brain frontiersin.orgresearchgate.netresearchgate.net. This occurs through the overproduction of reactive oxygen species (ROS) and a decrease in cellular antioxidant levels nih.gov. Studies consistently demonstrate that scopolamine treatment can produce reactive oxygen species, lower the activities of endogenous antioxidant enzymes, and induce lipid peroxidation researchgate.net.

    Key findings include:

    Reduced Antioxidant Enzyme Levels : Scopolamine significantly depletes the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR) researchgate.netnih.govijpp.com. This perturbation makes brain cells more vulnerable to oxidant injury nih.gov.

    Elevated Oxidative Stress Markers : Scopolamine markedly increases levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO) or nitrite (B80452) levels in various brain regions, including the prefrontal cortex, hippocampus, and striatum frontiersin.orgresearchgate.netresearchgate.net.

    Nrf2 Pathway Suppression : Scopolamine disrupts cholinergic signaling by antagonizing acetylcholine receptors, which can lead to reduced activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway frontiersin.org. Nrf2 is crucial for regulating antioxidant responses, and its suppression further worsens oxidative damage by decreasing the expression of antioxidant genes frontiersin.orgnih.gov.

    Table 5: Scopolamine's Impact on Oxidative Stress Markers and Antioxidant Enzymes

    Marker/EnzymeEffect of Scopolamine AdministrationReference
    MDAIncreased nih.govresearchgate.netresearchgate.netfrontiersin.org
    Nitrite/NOIncreased frontiersin.orgresearchgate.netresearchgate.net
    SODDecreased frontiersin.orgresearchgate.netnih.govijpp.com
    CATDecreased frontiersin.orgresearchgate.netnih.govijpp.com
    GSHDecreased frontiersin.orgresearchgate.netijpp.comfrontiersin.org
    Nrf2Downregulated/Suppressed frontiersin.orgijpp.comnih.gov

    Neuroinflammatory Pathway Activation

    Scopolamine is a potent inducer of neuroinflammation within the brain researchgate.netnih.govmdpi.com. Its administration activates several neuroinflammatory pathways, contributing to neuronal injury and cognitive impairment.

    Key aspects of neuroinflammatory pathway activation include:

    NF-κB Activation : Scopolamine has been shown to activate the nuclear factor kappa B (NF-κB) signaling pathway frontiersin.orgijpp.comnih.govmdpi.com. NF-κB is a pivotal transcription factor that regulates the expression of numerous inflammatory genes mdpi.com.

    Pro-inflammatory Cytokine Release : Activation of NF-κB leads to the release and increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) frontiersin.orgmdpi.com. These cytokines exacerbate oxidative stress and neuronal injury frontiersin.org.

    Increased Inflammatory Mediators : Scopolamine administration also increases the expression of other inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govmdpi.com.

    Inflammasome Activation : Scopolamine treatment can induce the activation of inflammasome complexes, leading to increased caspase-1 activity in brain regions like the hippocampus, prefrontal cortex, and amygdala researchgate.netnih.gov. The NLRP3 inflammasome, in particular, has been implicated as a main cause of cognitive impairment following scopolamine treatment researchgate.net.

    Glial Cell Activation : Memory impairments induced by scopolamine are associated with increased neuroinflammation and the activation of microglia and astrocytes nih.gov. Scopolamine increases the protein expression of ionized calcium-binding adapter molecule 1 (Iba-1, a microglial marker) and glial fibrillary acidic protein (GFAP, an astrocytic marker) nih.gov.

    Table 6: Scopolamine's Impact on Neuroinflammatory Markers and Pathways

    Marker/PathwayEffect of Scopolamine AdministrationReference
    NF-κBActivation/Increased expression frontiersin.orgijpp.comnih.govmdpi.com
    TNF-αIncreased expression frontiersin.orgmdpi.com
    IL-6Increased expression frontiersin.orgmdpi.com
    iNOSIncreased expression nih.govmdpi.com
    COX-2Increased expression nih.govmdpi.com
    Caspase-1Increased activity researchgate.netijpp.comnih.gov
    NLRP3 InflammasomeActivation researchgate.netnih.gov
    Iba-1 (Microglia)Increased expression nih.gov
    GFAP (Astrocytes)Increased expression nih.gov

    Modulation of L-Arginine Metabolism and Polyamine Synthesis Pathways

    Scopolamine, a non-selective muscarinic receptor antagonist, exerts significant neuropharmacological effects that extend to the modulation of L-arginine metabolism and polyamine synthesis pathways within the central nervous system. These pathways are crucial for various physiological functions, including neurotransmission, cellular growth, and plasticity.

    Research indicates that scopolamine administration can alter the delicate balance of L-arginine and its metabolites, particularly in brain regions critical for cognitive functions. A study investigating the effects of scopolamine on L-arginine metabolism in the rat brain demonstrated specific changes in the dentate gyrus (DG), a sub-region of the hippocampus. Scopolamine treatment led to a significant decrease in the activity of nitric oxide synthase (NOS), an enzyme responsible for converting L-arginine into nitric oxide (NO) and L-citrulline. Concurrently, an increase in arginase activity was observed in the DG, an enzyme that metabolizes L-arginine into L-ornithine and urea. These enzymatic shifts were associated with elevated levels of L-ornithine and its derivative, putrescine, within the dentate gyrus. nih.gov

    Further investigations into the effects of chronic scopolamine administration in mice revealed a broader impact on L-arginine availability and its methylated derivatives across different brain regions. Chronic scopolamine treatment resulted in a decrease in L-arginine availability in both the prefrontal cortex (PFC) and hippocampus. researcher.lifemdpi.com This reduction was also reflected in the decreased proportion of L-arginine to its derivatives, such as N-monomethylarginine (NMMA), in both the PFC and hippocampus. mdpi.com Additionally, chronic scopolamine administration led to decreased levels of asymmetric dimethylarginine (ADMA) and symmetrical dimethylarginine (SDMA) in these brain areas. mdpi.com The impairment of endothelial nitric oxide synthase (eNOS)-derived NO production was also noted following scopolamine administration. researcher.lifemdpi.com Acute scopolamine administration was also found to significantly decrease L-glutamate and L-glutamine levels in the hippocampus. mdpi.com

    These findings suggest that scopolamine's antagonism of muscarinic receptors can disrupt the intricate balance of L-arginine metabolism, impacting both nitric oxide production and the synthesis of polyamines. The observed increase in L-ornithine and putrescine in the dentate gyrus, coupled with altered L-arginine availability and its derivatives, highlights a significant neurochemical perturbation induced by scopolamine. This modulation of L-arginine and polyamine pathways may contribute to the cognitive and behavioral impairments associated with scopolamine administration.

    Table 1: Effects of Scopolamine on L-Arginine Metabolism and Polyamine Synthesis in Rodent Brain Regions

    Metabolite/Enzyme ActivityBrain Region(s)Acute Scopolamine EffectChronic Scopolamine EffectReference
    NOS ActivityDentate GyrusDecreasedNot specified nih.gov
    Arginase ActivityDentate GyrusIncreasedNot specified nih.gov
    L-Ornithine LevelsDentate GyrusIncreasedNot specified nih.gov
    Putrescine LevelsDentate GyrusIncreasedNot specified nih.gov
    L-Arginine AvailabilityPFC, HippocampusNot specifiedDecreased researcher.lifemdpi.com
    eNOS-derived NO ProductionBrainImpairedImpaired researcher.lifemdpi.com
    L-Arginine/NMMA RatioPFC, HippocampusNot specifiedDecreased mdpi.com
    ADMA LevelsPFC, HippocampusNot specifiedDecreased mdpi.com
    SDMA LevelsPFC, HippocampusNot specifiedDecreased mdpi.com
    L-Glutamate LevelsHippocampusDecreasedNot specified mdpi.com
    L-Glutamine LevelsHippocampusDecreasedNot specified mdpi.com

    Scopolamine As a Pharmacological Model for Central Nervous System Dysfunction

    Paradigms of Cholinergic Hypofunction

    The cholinergic system plays a crucial role in cognitive functions, including memory and learning. dovepress.commdpi.com Dysregulation or deficiency in this system is strongly associated with cognitive impairments seen in aging and neurodegenerative diseases. mdpi.comdovepress.comresearchgate.net Scopolamine's ability to block muscarinic receptors and reduce acetylcholine (B1216132) (ACh) levels in the synaptic cleft makes it an effective tool for creating a state of cholinergic hypofunction in experimental models. mdpi.comdovepress.com

    Experimental Models of Scopolamine-Induced Cognitive Impairment

    Scopolamine is frequently employed to induce cognitive impairment in animal models, particularly rodents, to evaluate potential cognition-enhancing drugs. mdpi.comdovepress.commdpi.comoatext.comnih.govfrontiersin.orgresearchgate.net The mechanism involves scopolamine competitively inhibiting the binding of acetylcholine to muscarinic receptors, leading to cholinergic depression. mdpi.comkoreamed.org This blockage can result in neuronal injury and increased activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, further reducing available ACh in the synaptic cleft and disrupting signal transduction necessary for memory acquisition. mdpi.com

    The cognitive deficits induced by scopolamine are dose-dependent and can affect various aspects of memory, including acquisition, consolidation, and retrieval. mdpi.combiomolther.org Studies have shown that scopolamine can impair visual recognition memory, visuospatial praxis, verbal and visuospatial recall, psychomotor speed, and visuoperceptual function. mdpi.com Furthermore, scopolamine can induce cellular changes such as oxidative stress, mitochondrial dysfunction, apoptosis, and neuroinflammation, which are also observed in neurodegenerative conditions. nih.gov

    Application in Modeling Neurodegenerative and Neurodevelopmental Disorders

    The scopolamine-induced amnesia model is widely used to mimic the pathophysiology of aging and various neurodegenerative and neuropsychiatric disorders. researchgate.netresearchgate.net It serves as a suitable model for cholinergic signaling dysregulation-mediated cognitive impairment, which is a hallmark of conditions like Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease. karger.comresearchgate.netjnutraceutical.com

    In the context of AD, scopolamine is particularly relevant as it induces cholinergic dysfunction and can increase amyloid-β deposition, both of which are key pathological features of the disease. researchgate.net While scopolamine induces transient deficits, its ability to rapidly produce observable memory impairments across species (from fish to rodents and primates) makes it a valuable tool for studying disease mechanisms and evaluating therapeutic agents. nih.gov

    Comparative Analysis with Alternative Cholinergic Deficit Models

    While scopolamine is considered a "gold standard" for inducing cholinergic deficits due to its well-characterized effects and extensive existing database, its non-selective binding to all five muscarinic receptors (M1-M5) in both central and peripheral systems can lead to various side effects, such as dry mouth, dizziness, drowsiness, and blurred vision. nih.govnih.govfrontiersin.org These peripheral effects can sometimes confound behavioral test outcomes. nih.govnih.gov

    Alternative models for inducing cholinergic deficits include the use of more selective muscarinic receptor antagonists, such as M1 antagonists like biperiden (B1667296). Studies comparing scopolamine with biperiden have shown that biperiden can induce more selective deficits in short-term memory with fewer diffuse behavioral disruptions, suggesting that M1 antagonists might be a more selective way to model cholinergic-induced cognitive deficits. frontiersin.orgnih.gov Other approaches to model cholinergic dysfunction involve lesioning cholinergic pathways or employing genetic models, though scopolamine offers a more convenient and less invasive method for inducing transient impairment. dovepress.com

    Preclinical Methodologies for Investigating Cognitive Modulators

    Preclinical studies heavily rely on behavioral phenotyping to investigate the effects of potential cognitive modulators on scopolamine-induced impairments. These methodologies aim to assess various aspects of learning and memory in animal models. mdpi.comnih.govjnutraceutical.com

    Comprehensive Behavioral Phenotyping for Learning and Memory

    Comprehensive behavioral phenotyping involves a battery of tests designed to measure different facets of learning and memory, including spatial memory, recognition memory, and working memory. biorxiv.orgfrontiersin.orgjneuropsychiatry.org The Morris Water Maze (MWM), T-Maze, and Y-Maze are among the most widely used tasks to evaluate scopolamine-induced cognitive deficits and the efficacy of pro-cognitive compounds. oatext.comnih.govkoreamed.orgfrontiersin.orgnih.gov These tasks are crucial for assessing the anti-amnesic effects of new drugs by observing how they ameliorate the learning and memory impairments caused by scopolamine. mdpi.comoatext.commdpi.com

    Spatial Memory Tasks (e.g., Morris Water Maze, T-Maze, Y-Maze)

    Spatial memory tasks are particularly sensitive to cholinergic dysfunction and are frequently used to assess scopolamine's impact on hippocampal-dependent learning and memory. mdpi.comnih.govpsu.edu

    Morris Water Maze (MWM): The MWM is a widely accepted and extensively used task for measuring spatial learning and memory in rodents. mdpi.comnih.gov In this task, animals learn to locate a hidden platform in a pool of opaque water using extra-maze visual cues. mdpi.comoatext.comnih.govherbmedpharmacol.com Scopolamine administration significantly increases escape latency (the time taken to find the platform) and swimming distance, indicating impaired spatial memory acquisition and retrieval. mdpi.comoatext.comnih.govherbmedpharmacol.com In probe trials, scopolamine-treated animals show reduced time spent in the target quadrant and fewer crossings over the platform's previous location, demonstrating deficits in spatial memory retention. mdpi.comnih.gov

    Table 1: Effect of Scopolamine on Morris Water Maze Performance

    ParameterControl Group (Mean ± SEM)Scopolamine Group (Mean ± SEM)Effect of ScopolamineCitation
    Escape LatencyDecreasedSignificantly IncreasedImpaired spatial memory acquisition mdpi.comoatext.com
    Swimming DistanceDecreasedSignificantly IncreasedImpaired spatial memory acquisition mdpi.com
    Time in Target QuadrantIncreasedSignificantly DecreasedImpaired spatial memory retention in probe trials nih.govspandidos-publications.com
    Platform CrossingsIncreasedSignificantly ReducedImpaired spatial memory retention in probe trials mdpi.com

    T-Maze: The T-maze is used to assess spatial working memory and spontaneous alternation behavior. nih.govspandidos-publications.comneurofit.comtandfonline.com In a typical T-maze continuous alternation task, rodents naturally tend to alternate between the right and left arms when exploring. neurofit.com Scopolamine administration significantly reduces the percentage of spontaneous alternation, indicating an impairment in spatial working memory. spandidos-publications.comneurofit.comtandfonline.com This task has been validated by demonstrating that scopolamine impairs performance, and this impairment can be reversed by pro-cognitive agents. neurofit.com

    Table 2: Effect of Scopolamine on T-Maze Performance

    ParameterControl Group (Mean ± SEM)Scopolamine Group (Mean ± SEM)Effect of ScopolamineCitation
    Spontaneous Alternation (%)IncreasedSignificantly DecreasedImpaired spatial working memory spandidos-publications.comneurofit.comtandfonline.com
    Correct Choices (Acquisition)Improved over timeImpaired performanceFailure to reach performance criterion nih.gov

    Y-Maze: Similar to the T-maze, the Y-maze is employed to evaluate spatial short-term memory and spontaneous alternation behavior. frontiersin.orgmdpi.comtandfonline.commdpi.com The Y-maze typically consists of three identical arms, and the test relies on the rodent's natural exploratory behavior to prefer novel environments. tandfonline.com Scopolamine-treated animals show a significant decrease in spontaneous alternation percentage, reflecting deficits in spatial working memory. tandfonline.commdpi.comoup.comresearchgate.net Increased latency to enter the novel arm and decreased time spent in it are also observed, further confirming memory impairment. mdpi.com

    Table 3: Effect of Scopolamine on Y-Maze Performance

    ParameterControl Group (Mean ± SEM)Scopolamine Group (Mean ± SEM)Effect of ScopolamineCitation
    Spontaneous Alternation (%)IncreasedSignificantly DecreasedImpaired spatial short-term memory tandfonline.commdpi.comoup.comresearchgate.net
    Latency to Enter Novel ArmDecreasedIncreasedImpaired working memory skill mdpi.com
    Time Spent in Novel ArmIncreasedDecreasedImpaired working memory skill mdpi.com

    These behavioral tasks, when combined with scopolamine administration, provide robust and reproducible models for investigating the neurobiological underpinnings of cognitive deficits and for screening potential therapeutic compounds. mdpi.comnih.govnih.govmdpi.com

    Advanced Analytical Techniques for Scopolamine Quantification and Characterization

    High-Resolution Chromatographic Separation and Detection

    Chromatographic techniques are fundamental in the analysis of scopolamine, providing the necessary separation from complex sample matrices and related compounds.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of scopolamine. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering high specificity and low detection limits.

    LC-MS/MS methods are frequently used for analyzing scopolamine in biological samples like human plasma and rat brain tissue. nih.gov The analyte is typically ionized using an electrospray ionization (ESI) source in positive ion mode, followed by detection using multiple reaction monitoring (MRM). nih.gov The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions. For scopolamine, a common transition monitored is m/z 304.2 → 138.1. nasa.govkmmu.edu.cn

    Various LC-MS/MS methods have been developed and validated, demonstrating excellent performance characteristics. For instance, a sensitive method for determining scopolamine in human plasma utilized solid-phase extraction for sample cleanup, achieving a linear range of 25-10,000 pg/mL with a coefficient of variation (CV) of less than 0.5%. nasa.gov Another study reported a method with a lower limit of quantification (LLOQ) of 3.03 pg/mL in human plasma, showcasing high sensitivity. pensoft.net The chromatographic separation is often achieved on C18 or cyano-bonded phase columns. nih.govpensoft.net Mobile phases typically consist of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, such as ammonium acetate or formic acid, to improve ionization efficiency. nasa.govpensoft.netnih.gov

    Table 1: Performance Characteristics of Selected LC-MS/MS Methods for Scopolamine Quantification

    Parameter Method 1 (Human Plasma) nasa.gov Method 2 (Human Plasma) pensoft.net Method 3 (Rat Plasma & Brain) nih.gov
    Linear Range 25-10,000 pg/mL 3.03–315.76 pg/mL 2–2,500 ng/mL
    LLOQ 25 pg/mL 3.03 pg/mL 2 ng/mL
    Column Agilent Zorbax SB-CN (50 x 2.1 mm) ACE Cyano (150 × 4.6 mm, 5 µm) ZORBAX Eclipse Plus C18 (2.1∗100 mm, 3.5 μm)
    Mobile Phase 80:20 (v/v) Methanol: 30 mM Ammonium Acetate 40:60 (v/v) Methanol: Ammonium Format Buffer Acetonitrile and Water with 0.1% Formic Acid
    Ionization Mode ESI Positive ESI Positive ESI Positive
    MRM Transition m/z 304.2 → 138.1 m/z 304/138 Not Specified
    Intra-day CV (%) < 15% 1.28–10.46% Within acceptable limits
    Inter-day CV (%) < 15% 1.28–10.46% Within acceptable limits

    | Accuracy (%) | Not Specified | 96.89–110.53% | Within acceptable limits |

    High-Performance Liquid Chromatography (HPLC-UV)

    High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for scopolamine analysis, particularly in pharmaceutical formulations where concentrations are higher. akjournals.com The method's simplicity and reliability make it suitable for quality control purposes.

    The separation of scopolamine from its related impurities and degradation products is a primary objective. researchgate.net A typical HPLC method involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. akjournals.comresearchgate.net The detection wavelength is usually set around 210 nm. researchgate.netresearchgate.net

    One study detailed the development of an HPLC method for the simultaneous analysis of scopolamine and its related compounds, including norhyoscine, atropine (B194438), homatropine, and noratropine. akjournals.com Optimal separation was achieved using a mobile phase of acetonitrile and 40 mM ammonium acetate with 0.05% triethylamine (TEA) at pH 6.5 (50:50 v/v). akjournals.com The method was validated for selectivity, sensitivity, precision, and accuracy. akjournals.com Another rapid HPLC method was developed for determining atropine and scopolamine in scopolia extract powder, using a pentafluorophenylpropyl column and a mobile phase of acetonitrile and 10 mmol/L ammonium acetate (pH 5.0) (8:2, v/v). nih.gov This method demonstrated good linearity and specificity, with quantitation limits of 0.5 μg/mL for scopolamine. nih.gov

    Table 2: HPLC-UV Method Parameters for Scopolamine Analysis

    Parameter Method 1 (Pharmaceuticals) akjournals.comakjournals.com Method 2 (Plant Extract) nih.gov
    Column Silica-based (e.g., Zorbax Rx-SIL) Pentafluorophenylpropyl column
    Mobile Phase Acetonitrile: 40 mM Ammonium Acetate/0.05% TEA, pH 6.5 (50:50, v/v) Acetonitrile: 10 mmol/L Ammonium Acetate, pH 5.0 (8:2, v/v)
    Detection Wavelength 210 nm 210 nm
    Linearity Range 100–300 μg/mL 0.5–500 μg/mL
    Limit of Quantification (LOQ) < 0.300–0.600 μg/mL 0.5 μg/mL

    | Precision (RSD) | 1.22% | Satisfactory and comparable to standard methods |

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique used for the qualitative and semi-quantitative analysis of scopolamine. akjournals.comanalyticaltoxicology.com It is particularly useful for screening purposes, identification, and purity checks. libretexts.orgnih.gov The principle involves separating compounds on a thin layer of adsorbent material, typically silica gel, based on their differential migration with a solvent system (mobile phase). youtube.com

    For scopolamine analysis, various solvent systems can be employed to achieve separation from other alkaloids. akjournals.com After development, the spots are visualized, often under UV light or by spraying with a visualizing reagent like ninhydrin. libretexts.orgnih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. youtube.com While conventional TLC is primarily qualitative, high-performance TLC (HPTLC) combined with densitometry allows for accurate and precise quantification. analyticaltoxicology.com

    Spectroscopic Identification and Quantification

    Spectroscopic techniques provide valuable information about the molecular structure and concentration of scopolamine.

    Surface-Enhanced Raman Spectroscopy (SERS)

    Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for the detection of trace amounts of analytes, including scopolamine. mdpi.com SERS enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold nanoparticles. nih.govoceanoptics.com This enhancement allows for the detection of substances at very low concentrations.

    In the analysis of scopolamine hydrobromide, SERS has been successfully applied to obtain characteristic spectra and perform semi-quantitative analysis. nih.gov A study identified the optimal aggregating agent for silver colloid as potassium iodide and determined the Raman characteristic peaks of scopolamine hydrobromide. nih.gov The peak at 1002 cm⁻¹ was used for quantification, achieving a detection limit of 0.5 μg/mL in an aqueous solution. nih.gov The method demonstrated good linearity and recovery, proving to be fast and non-destructive. nih.gov

    Table 3: SERS Analysis of Scopolamine Hydrobromide

    Parameter Research Finding nih.gov
    SERS Substrate Silver Colloid
    Aggregating Agent Potassium Iodide
    Characteristic Peak for Quantification 1002 cm⁻¹
    Detection Limit 0.5 μg/mL
    Linear Range 0 - 10 μg/mL
    Correlation Coefficient (R²) 0.983
    Recovery (%) 98.5 - 109.7%

    | Relative Standard Deviation (RSD) | ~5.5% |

    Optimized Sample Preparation and Extraction Protocols

    The effectiveness of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The goal is to isolate scopolamine from the complex sample matrix, remove interferences, and concentrate the analyte before analysis.

    Common extraction techniques for scopolamine include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and ultrasound-assisted extraction (UAE). researchgate.netpensoft.netnih.gov

    Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For scopolamine extraction from human plasma, a mixture of ethyl acetate and n-hexane (70:30) has been used effectively. pensoft.netpensoft.net In another study comparing extraction methods from plant material, a combination of ultrasound-assisted extraction and static extraction with ethyl acetate followed by multiple LLE steps was found to be most effective, although with moderate recovery rates of 52-73% for scopolamine. nih.gov

    Solid-Phase Extraction (SPE) utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix. A modified LC-MS/MS method for scopolamine in human plasma employed Waters Oasis HLB 96-well microelution plates for SPE, which allowed for rapid sample preparation and enhanced sensitivity. nasa.gov SPE has also been used for the "clean-up" of urine samples prior to HPLC analysis. nih.gov

    Ultrasound-Assisted Extraction (UAE) uses ultrasonic waves to facilitate the extraction of analytes from solid samples. A study optimizing the extraction of scopolamine from Hyoscyamus niger roots found that using 98.50% methanol at 25°C for 10 minutes provided the highest yield. nih.gov

    The choice of extraction method depends on the sample matrix, the required sensitivity, and the analytical technique to be used. For biological fluids like plasma and urine, protein precipitation is another common initial step to remove proteins that can interfere with the analysis. nih.govpensoft.net

    Analytical Method Validation and Quality Control Parameters

    The quantification and characterization of scopolamine in various matrices, such as biological fluids and pharmaceutical formulations, necessitate the use of validated analytical methods to ensure reliable and accurate results. Method validation is a critical process that confirms the suitability of an analytical procedure for its intended purpose. Key parameters evaluated during validation, often following guidelines from bodies like the International Council for Harmonisation (ICH), include specificity, linearity, precision, accuracy, stability, and sensitivity (limit of detection and quantification).

    High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for scopolamine analysis due to their high sensitivity and specificity. nih.gov Validation of these methods involves a rigorous assessment of several performance characteristics.

    Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components is crucial. In LC-MS/MS methods, specificity is often achieved by monitoring specific precursor-to-product ion transitions. For instance, in one method, the transitions monitored were m/z 304/138 for scopolamine and m/z 308/142 for its isotopically labeled internal standard. pensoft.net It's also demonstrated by ensuring that no interfering peaks from endogenous plasma components or commonly used medications (like caffeine, paracetamol, and ibuprofen) are observed at the retention time of scopolamine. pensoft.net

    Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method should produce results that are directly proportional to the concentration of scopolamine over a defined range. For example, a sensitive LC-MS/MS method for scopolamine in human plasma demonstrated linearity over a concentration range of 3.03–315.76 pg/mL with a mean correlation coefficient (r²) of 0.999. pensoft.net Another study showed linearity in the range of 5-5000 pg/mL for human serum. nih.gov

    Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For an LC-MS/MS method, intra-day and inter-day precision were reported to be in the range of 1.28–10.46%, with accuracy between 96.89–110.53%. pensoft.net Another validated method reported a total assay precision of 6.3% and accuracy of 96%. nih.gov

    Recovery: The extraction efficiency of the analytical method is determined by the recovery. It compares the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. A liquid-liquid extraction technique for scopolamine from human plasma yielded a recovery of 78.63%. pensoft.net In another case, the mean extraction recovery of scopolamine butylbromide from plasma was 69.00%. nih.gov

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for trace analysis. For scopolamine, methods have achieved very low LOQs, such as 5 pg/mL in human serum and 3.03 pg/mL in human plasma. pensoft.netnih.gov LOD and LOQ are often determined by assessing the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

    Stability: The stability of scopolamine in the biological matrix under different storage and handling conditions is evaluated. This includes benchtop stability, freeze-thaw stability, and long-term storage stability. One study found scopolamine in plasma to be stable at room temperature for 18 hours, after four freeze-thaw cycles, and for 3 days at -70 °C. pensoft.net

    The table below summarizes validation parameters from a representative LC-MS/MS method for scopolamine quantification.

    Validation ParameterResult
    Linearity Range3.03–315.76 pg/mL
    Correlation Coefficient (r²)> 0.999
    Intra-day Precision (%RSD)1.28–10.46%
    Inter-day Precision (%RSD)1.28–10.46%
    Intra-day Accuracy96.89–107.57%
    Inter-day Accuracy97.74–110.53%
    Recovery78.63%
    Lower Limit of Quantification (LLOQ)3.03 pg/mL
    Stability (Benchtop)18 hours
    Stability (Freeze-Thaw Cycles)4 cycles

    This data is compiled from a study on a validated LC-MS/MS method in human plasma. pensoft.netpensoft.net

    Multi-Alkaloid Profiling and Simultaneous Quantification

    Scopolamine is a tropane (B1204802) alkaloid that often co-exists in plants with other structurally similar alkaloids, such as hyoscyamine (B1674123), atropine (the racemic mixture of (+)- and (-)-hyoscyamine), and anisodamine. asianpubs.orgnih.gov These compounds share a common biosynthetic pathway and are frequently found together in plants of the Solanaceae family. nih.gov Therefore, analytical methods capable of separating and quantifying multiple alkaloids simultaneously are essential for comprehensive phytochemical analysis, quality control of herbal medicines, and toxicological screening.

    High-performance liquid chromatography (HPLC) is a powerful technique for the simultaneous determination of tropane alkaloids. researchgate.net A simple isocratic HPLC method was developed for the simultaneous analysis of scopolamine and its related compounds, including norhyoscine, atropine, homatropine, and noratropine. akjournals.com The separation was achieved on a silica-based stationary phase with a mobile phase consisting of acetonitrile and ammonium acetate buffer. akjournals.comresearchgate.net Another HPLC method was developed for the simultaneous determination of hyoscyamine, scopolamine, and anisodamine in Herba belladonnae. asianpubs.org This method utilized a C18 column with an isocratic mobile phase of phosphoric acid solution and acetonitrile, allowing for the quantification of these three alkaloids in different parts of the plant (leaves, flowers, fruits, roots, and stems) collected during various growth periods. asianpubs.org

    Liquid chromatography-mass spectrometry (LC-MS) offers even greater selectivity and sensitivity for multi-alkaloid profiling. An LC-MS-based method was developed for the simultaneous determination of various pyrrolizidine and tropane alkaloids, including scopolamine and atropine, in honey. nih.gov This is particularly important as these alkaloids can be natural contaminants in honey, posing potential health risks. nih.gov The quantification in this method was based on calibration curves prepared by spiking blank honey samples with standard solutions of the target alkaloids. nih.gov

    The development of these multi-analyte methods presents challenges in optimizing chromatographic conditions to achieve adequate separation of structurally similar compounds. The choice of stationary phase, mobile phase composition (including pH and organic modifiers), and gradient elution profile are all critical factors. asianpubs.orgakjournals.com

    The table below provides an example of a multi-alkaloid HPLC method's application in analyzing different parts of the Herba belladonnae plant.

    Plant PartHyoscyamine ContentScopolamine ContentAnisodamine Content
    LeavesHighestModerateLow
    FlowersHighHighestModerate
    FruitsModerateHighestHighest
    RootsModerateLowLow
    StemLowLowLow

    This table summarizes the relative content findings from a study on the simultaneous determination of three tropane alkaloids. asianpubs.org

    Future Directions and Emerging Research Avenues in Scopolamine Science

    Computational Chemistry and Molecular Docking for Receptor-Ligand Interactions

    Computational chemistry, particularly molecular docking and molecular dynamics simulations, is playing a crucial role in elucidating the intricate interactions between scopolamine and its target receptors, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). These in silico methods enable researchers to predict the binding modes, affinities, and conformational changes that occur upon ligand binding, offering atomic-level insights that are challenging to obtain experimentally researchgate.netmdpi.commdpi.comugm.ac.idscispace.com.

    Studies have utilized homology modeling, often employing the crystallographic structure of bovine rhodopsin as a template, to construct three-dimensional models of mAChRs, such as the human M3 muscarinic acetylcholine receptor (M3R) nih.govresearchgate.net. Molecular docking of scopolamine analogs, like N-methylscopolamine, into these models, followed by extended molecular dynamics simulations, has allowed for the refinement of receptor structures and the identification of key residues involved in ligand recognition nih.govresearchgate.net. For instance, residues F222 and T235 in the M3R have been suggested to contribute significantly to ligand-receptor recognition, with their roles confirmed through subsequent site-directed mutagenesis studies nih.govresearchgate.net. Similar computational approaches are also being applied to investigate scopolamine's interactions with other muscarinic receptor subtypes, such as M1R, and to understand how molecular volume influences binding to these receptors rsc.org. The integration of computational methods with experimental data is crucial for designing new scopolamine analogs with improved selectivity or altered pharmacological profiles.

    Quantitative Systems Pharmacology Modeling in Neuropharmacology

    Quantitative Systems Pharmacology (QSP) modeling represents a powerful interdisciplinary approach that integrates computational and mathematical modeling with experimental data to describe and predict the complex interactions between drugs, biological systems, and disease processes nih.gov. In neuropharmacology, QSP models are increasingly being developed to understand the multifaceted effects of scopolamine, particularly in contexts such as scopolamine-induced cognitive impairment, which serves as a pharmacological model for conditions like Alzheimer's disease scirp.orgscispace.comresearchgate.netdntb.gov.ua.

    Exploring Scopolamine's Influence on Neural Oscillations and Synchrony

    Research into scopolamine's influence on neural oscillations and synchrony is revealing critical insights into its mechanisms of action and the role of the cholinergic system in brain function. Neural oscillations, or brain rhythms, are fundamental to cognitive processes such as perception, learning, and memory, and can be measured using techniques like electroencephalography (EEG) and magnetoencephalography (MEG) nih.govdiva-portal.orgnih.govfrontiersin.org.

    Scopolamine, as a muscarinic receptor antagonist, significantly modulates these oscillations. Studies have consistently shown that scopolamine administration leads to distinct changes in spectral power across different frequency bands:

    Frequency BandEffect of ScopolamineMeasurement TechniqueReferences
    Delta (0.5-4 Hz)Increased powerEEG, MEG frontiersin.orgosf.ioresearchgate.nethhs.gov
    Theta (4-8 Hz)Increased power; Decreased synchronyEEG, MEG nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com
    Alpha (8-13 Hz)Decreased power; Abnormal desynchronizationEEG, MEG nih.govfrontiersin.orgresearchgate.net
    Gamma (>30 Hz)Reduced oscillatory patterning and synchronizationElectrophysiological recordings nih.gov

    Specifically, scopolamine has been observed to increase delta and theta activity, while decreasing alpha power and coherence nih.govfrontiersin.orgresearchgate.nethhs.gov. In the gamma frequency range, scopolamine application strongly reduces both the oscillatory patterning and the synchronization of visual responses, indicating that steady-state activation of muscarinic receptors is a prerequisite for gamma-frequency oscillations and response synchronization nih.gov. Furthermore, scopolamine disrupts the synchrony of theta oscillations across the hippocampal formation, which is implicated in memory encoding nih.govmdpi.com. These findings highlight the cholinergic system's crucial role in coordinating the temporal dynamics of neuronal activity and provide a basis for understanding how scopolamine impacts cognitive processes by altering brain rhythms.

    Elucidating Novel Pharmacological Mechanisms and Off-Target Effects

    While scopolamine is primarily known as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), ongoing research aims to uncover novel pharmacological mechanisms and potential off-target effects that contribute to its diverse physiological actions drugbank.comkarger.com. The exact mechanisms underlying all of scopolamine's effects are still not fully understood drugbank.com.

    Recent evidence suggests that antagonism of M1 (and potentially M2) mAChRs at interneurons may mediate some of its neurological responses drugbank.com. However, scopolamine's non-selective nature across the M1-M5 mAChR subtypes, with weaker inhibition at M5 receptors, means its effects are broad drugbank.comkarger.com. Emerging research has also identified potential off-target interactions; for instance, scopolamine has been shown to competitively inhibit 5-HT3 receptors in vitro nih.gov. This finding suggests that at higher concentrations, scopolamine's effects might extend beyond muscarinic antagonism to include serotonergic modulation, which could be relevant in behavioral studies where central concentrations might exceed the inhibitory concentration for 5-HT3 receptors nih.gov. The exploration of novel antimuscarinic compounds with reduced cognitive side effects compared to scopolamine further underscores the need to fully characterize scopolamine's pharmacological profile and identify specific receptor subtypes or pathways responsible for its various effects harvard.edunih.gov.

    Innovations in Biotechnological Production and Biosynthetic Pathway Optimization

    The traditional reliance on plant extraction for scopolamine production faces limitations due to the low endogenous content in plants and the economic infeasibility of chemical synthesis scispace.comantheia.bioresearchgate.net. This has driven significant innovation in biotechnological production and biosynthetic pathway optimization.

    Hairy root cultures, induced by Agrobacterium rhizogenes, have emerged as a promising alternative for scopolamine production due to their fast growth, genetic stability, and higher productivity compared to undifferentiated plant cell cultures scispace.comresearchgate.netnih.govopenagrar.demdpi.com. Efforts in metabolic engineering focus on enhancing scopolamine yield by manipulating key enzymes in its biosynthetic pathway. For example, overexpression of putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane (B1204802) alkaloid biosynthesis, and hyoscyamine (B1674123) 6-β-hydroxylase (H6H), responsible for the epoxidation of hyoscyamine to scopolamine, has shown significant success scispace.comnih.govnih.govresearchgate.net. Simultaneous overexpression of both PMT and H6H in Hyoscyamus niger hairy root cultures has led to a substantial increase in scopolamine accumulation, reaching up to 411 mg/L, representing the highest content achieved by genetically engineered plants to date scispace.comnih.gov.

    Beyond plant-based systems, microbial engineering, particularly in yeast platforms, is being explored to overcome the challenges associated with plant cell cultures antheia.biopnas.org. These approaches involve reconstructing complex plant biosynthetic pathways in unicellular hosts and addressing limitations such as metabolite transport between cellular compartments pnas.org. Strategies include incorporating plant transporters, optimizing cofactor regeneration, and fine-tuning growth conditions to improve hyoscyamine and scopolamine production pnas.org. Additionally, the use of plant growth regulators like methyl jasmonate (MJ) has been shown to modulate the biosynthesis and accumulation of scopolamine in various plant tissues, influencing the expression of critical enzymes in the pathway nih.govresearchgate.net. These biotechnological advancements aim to establish more efficient, sustainable, and scalable methods for scopolamine production.

    Q & A

    Q. What experimental models are used to study scopolamine-induced cognitive deficits, and how are they validated?

    Scopolamine is widely used to model cholinergic dysfunction in memory studies. Key models include:

    • Rodent inhibitory avoidance tasks : Post-training scopolamine administration (0.5–2 µg/rat, intra-CA1) disrupts memory consolidation, measured via step-through latency reductions .
    • Human trials : Low-dose intravenous scopolamine (4.0 µg/kg) induces transient cognitive defects, assessed using episodic memory tasks and event-related potentials .
    • Validation relies on reproducibility across species, dose-response consistency, and reversal by acetylcholinesterase inhibitors (e.g., physostigmine) .

    Q. How is scopolamine quantified in biological matrices, and what analytical methods are considered gold standards?

    • Liquid Chromatography-Mass Spectrometry (LC-MS) :
    • Sensitivity : Detects scopolamine at ng/mL levels in blood, urine, or tissue .
    • Workflow : Sample preparation → chromatographic separation (Agilent 1290 Infinity II LC) → mass spectrometric analysis (Agilent 6545 Q-TOF) → metabolite identification (e.g., tropic acid, norscopolamine) .
    • Validation : Requires calibration curves, spike-recovery tests, and inter-day precision assessments (CV <15%) .

    Advanced Research Questions

    Q. How do contradictory findings on scopolamine’s antidepressant efficacy arise, and what methodological factors resolve them?

    • Contradictions : Early studies reported modest effects (e.g., intramuscular scopolamine), while later trials showed rapid antidepressant action (3 days post-IV infusion) .
    • Resolution strategies :
    • Crossover designs : Reduces inter-subject variability (e.g., P/S vs. S/P groups in randomized trials) .
    • Dose standardization : 4.0 µg/kg IV optimizes receptor saturation without peripheral side effects .
    • Population stratification : Subgroup analyses reveal stronger effects in women and bipolar depression .

    Q. What cellular mechanisms underlie scopolamine’s impact on hippocampal astrocytes, and how are these effects quantified?

    • Mechanism : Scopolamine reduces astrocyte density in CA1/CA3 regions via muscarinic receptor blockade, impairing synaptic plasticity .
    • Quantification methods :
    • Immunohistochemistry : GFAP staining for astrocyte counts (mean ± SD per mm²) .
    • Statistical analysis : One-way ANOVA with Tukey post-hoc tests (α = 0.05) to compare treated vs. control groups .

    Q. How can researchers optimize crossover designs to study scopolamine’s dual role in cognition and mood?

    • Key considerations :
    • Washout periods : 5–7 days to eliminate carryover effects .
    • Outcome measures : MADRS (depression) + cognitive batteries (e.g., Rey Auditory Verbal Learning Test) .
    • Blinding : Placebo-controlled infusions with saline comparators .

    Methodological Guidance Tables

    Aspect Recommendations References
    LC-MS parameters Column: C18; Flow rate: 0.3 mL/min; Ion mode: ESI+
    Cognitive testing Baseline assessments pre-infusion; Parallel forms to avoid practice effects
    Data analysis Mixed-effects models for repeated measures; Cohen’s d for effect size

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    [(1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
    Reactant of Route 2
    [(1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。